Ethyl 4-((4-chlorophenyl)(1-ethyl-4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)piperazine-1-carboxylate
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Description
This compound is a building block used for various chemical compounds. It is used for the synthesis of analogs of Lucanthone, having antitumor and bactericidal properties .
Synthesis Analysis
A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . In a round bottom flask, piperazine (90 mmol) was added to a solution of 6 (a-b) (18 mmol) and potassium carbonate (K 2 CO 3) (60 mmol) in CHCl 3 (60 ml) at room temperature .Scientific Research Applications
Complexation and Dyeing Properties
Complexation of Disperse Dyes
The compound ethyl 4-((4-chlorophenyl)(1-ethyl-4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)piperazine-1-carboxylate was used in synthesizing disperse dyes, specifically by reacting with 6-hydroxy-1,4-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile and 1-ethyl-6-hydroxy-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile. The dyes were complexed with metals like copper, cobalt, and zinc. Their properties, such as molar extinction coefficient, were measured, and they were applied on polyester and nylon 6.6 fabrics, showing good levelness, excellent fastness to perspiration and sublimation, and good to excellent wash fastness and light fastness in shades of violet and brown (Abolude et al., 2021).
Reactivity and Transformation
Unexpected Transformation and Antibacterial Activity
In a study, ethyl 1-(4-chlorophenyl)-2-methyl-4-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate was synthesized, leading to the formation of various derivatives like tetrahydropyridine, dihydropyrazolone, and oxazole derivatives. The structures were confirmed using spectroscopy, and some of the synthesized compounds exhibited weak antibacterial activity (Anusevičius et al., 2014).
Synthesis of Quinolones
Convenient Synthesis of Piperazine Substituted Quinolones
A series of piperazine-substituted quinolones and methyl 2-[(4-hydroxy-2-oxo-1-phenyl-1,2-dihydroquinolin-3-yl)carbonylamino] alkanoates were synthesized. The key intermediates for preparing a series of 1-[2-((4-hydroxy-2-oxo-1-phenyl-1,2-dihydroquinolin-3-yl)carbonylamino)alkylcarbony]-4-substituted piperazine derivatives were also developed (Fathalla & Pazdera, 2017).
properties
IUPAC Name |
ethyl 4-[(4-chlorophenyl)-(1-ethyl-4-hydroxy-6-methyl-2-oxopyridin-3-yl)methyl]piperazine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28ClN3O4/c1-4-26-15(3)14-18(27)19(21(26)28)20(16-6-8-17(23)9-7-16)24-10-12-25(13-11-24)22(29)30-5-2/h6-9,14,20,27H,4-5,10-13H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLCYEYVYZGAFJO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=C(C1=O)C(C2=CC=C(C=C2)Cl)N3CCN(CC3)C(=O)OCC)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28ClN3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-((4-chlorophenyl)(1-ethyl-4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)piperazine-1-carboxylate |
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